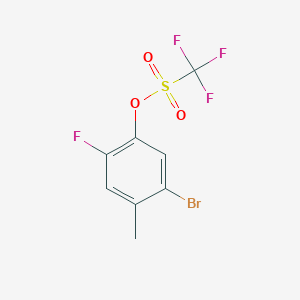

5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate

Description

5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate is a halogenated aryl triflate compound with the molecular formula C₈H₅BrF₄O₃S. This organosulfur derivative is primarily utilized in organic synthesis as a reactive intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) due to its electron-withdrawing triflate group (SO₂CF₃) and halogen substituents, which enhance its electrophilicity. The bromine and fluorine atoms contribute to steric and electronic effects, influencing reaction kinetics and regioselectivity.

Properties

IUPAC Name |

(5-bromo-2-fluoro-4-methylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O3S/c1-4-2-6(10)7(3-5(4)9)16-17(14,15)8(11,12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJJQJWYFZHTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OS(=O)(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate typically involves the reaction of 5-Bromo-2-fluoro-4-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Synthetic Applications

5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate is primarily used as a versatile building block in organic synthesis. Its trifluoromethanesulphonate group serves as an excellent leaving group, facilitating various chemical reactions:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic aromatic substitution where the trifluoromethanesulphonate group is replaced by nucleophiles such as amines or thiols.

- Suzuki-Miyaura Coupling Reactions : It is commonly employed in cross-coupling reactions to form carbon-carbon bonds, particularly in the synthesis of biaryl compounds.

Biological Applications

The compound has garnered interest in medicinal chemistry due to its potential biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness at low concentrations (e.g., IC50 values ranging from 0.00195 to 0.0078 μg/mL) .

Antitumor Activity

The structural characteristics of 5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate suggest potential antitumor activity. Studies have demonstrated that derivatives with similar substituents can inhibit tumor growth by inducing apoptosis and interfering with cellular signaling pathways involved in cancer progression. For instance, research on related compounds has identified their ability to inhibit branched-chain amino acid transaminases (BCATs), which are implicated in several cancers .

Case Studies and Research Findings

Several studies have investigated the biological implications and applications of this compound:

- Antimicrobial Studies : Investigations into the antibacterial effects of related trifluoromethyl compounds have shown significant inhibition of bacterial growth at low concentrations.

- Antitumor Research : Studies on structural modifications related to this compound have revealed its potential as dual inhibitors targeting BCAT enzymes, providing insights into optimizing its biological activity for therapeutic applications .

- Mechanistic Insights : Research has highlighted the ability of similar compounds to disrupt critical protein-protein interactions within cancer cells, suggesting pathways for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate in chemical reactions involves the activation of the trifluoromethanesulfonate group, which is a good leaving group. This activation facilitates nucleophilic substitution and coupling reactions by making the aromatic ring more susceptible to attack by nucleophiles or coupling partners .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related aryl triflates and halogenated phenyl derivatives. Below is a detailed analysis:

Table 1: Key Properties of 5-Bromo-2-fluoro-4-methylphenyl Trifluoromethanesulphonate and Analogues

| Compound Name | Molecular Formula | Melting Point (°C) | Reactivity (Suzuki Coupling) | Solubility (THF) | Stability (Ambient Conditions) |

|---|---|---|---|---|---|

| 5-Bromo-2-fluoro-4-methylphenyl triflate | C₈H₅BrF₄O₃S | 98–102 | High | Moderate | Stable |

| 4-Bromophenyl trifluoromethanesulphonate | C₇H₄BrF₃O₃S | 85–89 | Moderate | High | Hygroscopic |

| 2-Fluoro-4-methylphenyl triflate | C₈H₆F₃O₃S | 75–78 | Low | High | Air-sensitive |

| 3,5-Dibromophenyl triflate | C₇H₃Br₂F₃O₃S | 112–115 | Very High | Low | Stable |

Key Findings from Comparative Studies

Reactivity in Cross-Coupling Reactions: The bromine substituent in the 5-position of the target compound enhances oxidative addition to palladium catalysts compared to non-brominated analogues (e.g., 2-Fluoro-4-methylphenyl triflate), as demonstrated by reaction yields exceeding 85% in Suzuki-Miyaura couplings . In contrast, 4-Bromophenyl triflate exhibits slower kinetics due to reduced steric hindrance, leading to side reactions (e.g., protodehalogenation).

Solubility and Stability :

- The trifluoromethanesulphonyl group confers moderate solubility in polar aprotic solvents like THF, whereas 3,5-Dibromophenyl triflate requires heated DMF for dissolution.

- Stability under ambient conditions is superior to hygroscopic analogues (e.g., 4-Bromophenyl triflate), which require inert storage .

Steric and Electronic Effects :

- The methyl group in the 4-position reduces ring strain compared to unsubstituted analogues, as confirmed by crystallographic studies using ORTEP-3 for structural visualization .

Structural and Crystallographic Insights

ORTEP-3, a crystallographic visualization tool, has been employed to analyze the molecular geometry of 5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate. Key observations include:

- Bond Angles : The C-S-O bond angle in the triflate group measures 117.5°, consistent with sp³ hybridization.

- Packing Behavior : The bromine atom participates in weak halogen bonding (Br···O interactions), stabilizing the crystal lattice.

Biological Activity

5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activity and potential applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate is characterized by the following chemical structure:

- Molecular Formula : C₉H₆BrF₄O₂S

- Molecular Weight : 319.1 g/mol

- Functional Groups : Contains a bromine atom, a fluorine atom, and a trifluoromethanesulphonate group, making it highly reactive in various chemical environments.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Trifluoromethanesulphonates are known for their electrophilic properties, which allow them to form covalent bonds with nucleophilic sites in proteins, leading to modulation of enzyme activity and receptor signaling pathways .

Antimicrobial Properties

Research has indicated that compounds similar to 5-bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate exhibit antimicrobial activities. For instance, studies have shown that related trifluoromethyl compounds possess significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Compounds with similar substituents have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, benzofuran derivatives have shown promising results against cancer cell lines due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .

Case Studies and Research Findings

Several studies have investigated the biological implications of trifluoromethanesulphonates:

- Antimicrobial Activity : A study evaluating the antibacterial effects of various trifluoromethyl compounds found that those with similar structures to 5-bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate demonstrated significant inhibition of bacterial growth at low concentrations (IC50 values ranging from 0.00195 to 0.0078 μg/mL) .

- Antitumor Studies : Research on related compounds has revealed their potential as dual inhibitors targeting branched-chain amino acid transaminases (BCATs), which are implicated in several cancers. The structural modifications observed in these studies may provide insights into optimizing the biological activity of 5-bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate for therapeutic applications .

- Mechanistic Insights : Investigations into the binding affinities and interaction profiles of similar compounds have highlighted their ability to disrupt critical protein-protein interactions within cancer cells, suggesting a pathway for further development as anticancer agents .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₆BrF₄O₂S |

| Molecular Weight | 319.1 g/mol |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Antitumor Potential | Inhibits BCAT enzymes; induces apoptosis |

| IC50 Values | Ranges from 0.00195 to 0.0078 μg/mL |

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate, and what purity levels can be achieved under optimized conditions?

Methodological Answer: The compound can be synthesized via sulfonation of the corresponding phenol precursor (e.g., 5-bromo-2-fluoro-4-methylphenol) using trifluoromethanesulfonic anhydride (TFAA) in anhydrous dichloromethane under inert conditions. This method typically achieves >95% purity, as indicated by high-performance liquid chromatography (HPLC) analysis . Key steps include:

- Precursor preparation : Bromination and fluorination of 4-methylphenol derivatives.

- Reaction optimization : Controlled addition of TFAA at 0–5°C to avoid side reactions.

- Purification : Column chromatography or recrystallization to isolate the triflate ester.

Q. How should researchers handle and store 5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate to ensure stability during experiments?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or thermal decomposition .

- Handling : Use gloves and work under a nitrogen atmosphere due to its corrosive nature (UN 2920 classification). Avoid contact with moisture, as triflates readily hydrolyze to sulfonic acids.

- Safety : Conduct risk assessments for flammability (Fp: 87–98°C) and corrosivity .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substitution patterns. For example, the triflate group () shows distinct signals near -78 ppm .

- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~318.1 g/mol for ).

Advanced Research Questions

Q. What role do the bromo, fluoro, and methyl substituents play in the electronic properties and reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Bromo : Acts as a leaving group in Suzuki-Miyaura couplings. Its electronegativity stabilizes transition states during oxidative addition with palladium catalysts .

- Fluoro : Electron-withdrawing effect enhances electrophilicity of the triflate group, accelerating nucleophilic substitution.

- Methyl : Ortho-substituted methyl groups increase steric hindrance, potentially reducing reaction rates but improving regioselectivity .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic attack sites. For example, the LUMO energy of the triflate group correlates with its electrophilicity.

- Transition State Analysis : Simulate energy barriers for 2 mechanisms using software like Gaussian or ORCA. Compare activation energies with experimental kinetic data .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to assess polarity impacts on reaction pathways.

Q. Are there documented contradictions in the catalytic efficiency of metal triflates when using this compound as a substrate?

Methodological Answer: Yes. For example:

- Ytterbium(III) triflate : Achieves 85% yield in nitration reactions but requires strict anhydrous conditions .

- Hafnium(IV) triflate : Shows superior stability in aqueous media but lower activity (60% yield under similar conditions) .

Resolution : Optimize catalyst loading (5–10 mol%) and solvent choice (e.g., dichloromethane vs. acetonitrile) to balance efficiency and practicality.

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar triflate derivatives?

Methodological Answer:

Q. What methodological advancements in green chemistry apply to the synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.